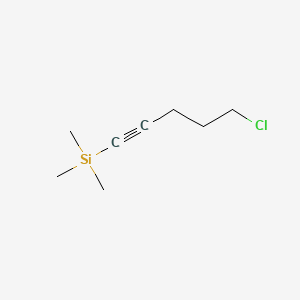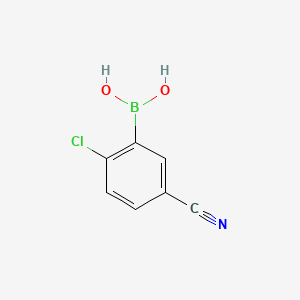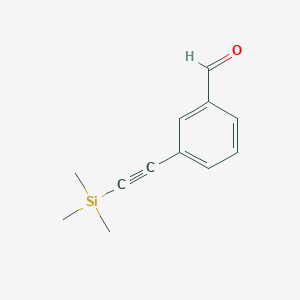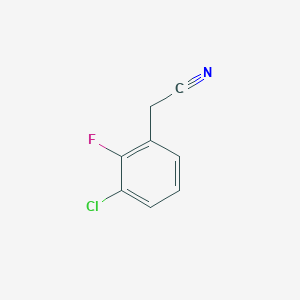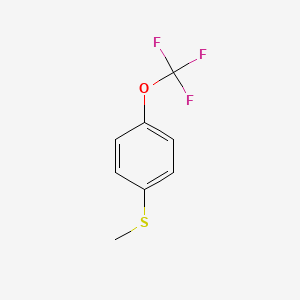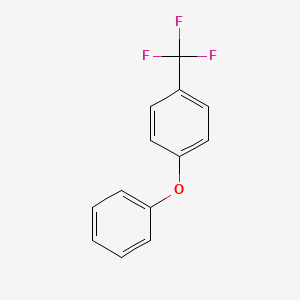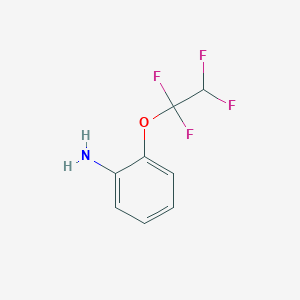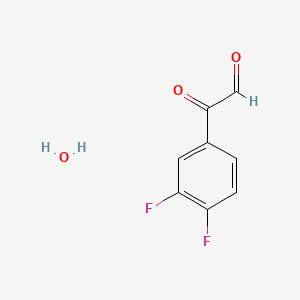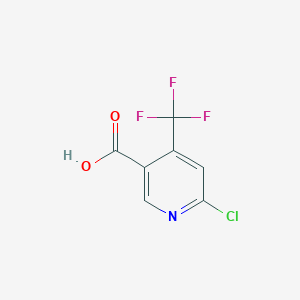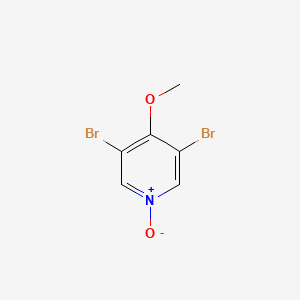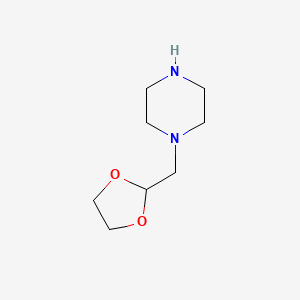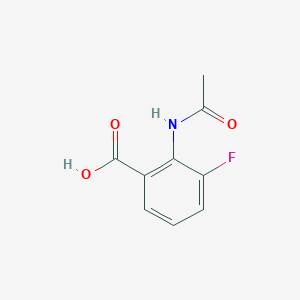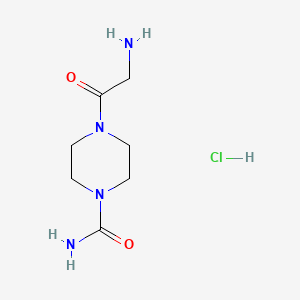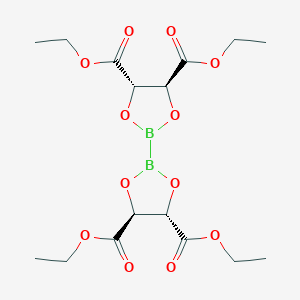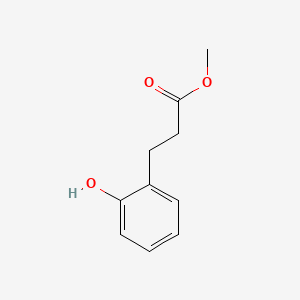
Methyl 3-(2-hydroxyphenyl)propionate
Übersicht
Beschreibung
“Methyl 3-(2-hydroxyphenyl)propionate” is an organic compound with the empirical formula C10H12O3 . It is a solid substance and is used as a laboratory chemical . It is also a component of root exudates and functions as a nitrification inhibitor in soil .
Molecular Structure Analysis
The molecular weight of “Methyl 3-(2-hydroxyphenyl)propionate” is 180.20 g/mol . The SMILES string representation of the molecule is COC(=O)CCc1ccccc1O .Physical And Chemical Properties Analysis
“Methyl 3-(2-hydroxyphenyl)propionate” is a solid substance . It has a molecular weight of 180.20 g/mol . The exact physical and chemical properties are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
1. Bio-based Copolyesters Synthesis
- Application Summary: Methyl 3-(4-hydroxyphenyl)propanoate is used in the synthesis of bio-sourced aliphatic–aromatic copolyesters .
- Methods of Application: The compound is synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification. The resulting product is then melt copolymerized with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .
- Results: The copolyesters had glass transition temperatures (Tg) of 59–81 °C, and melting points of 161–172 °C. Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343% .
2. Nitrification Inhibition
- Application Summary: Methyl 3-(4-hydroxyphenyl)propionate is used as a biological nitrification inhibitor .
- Methods of Application: An aerobic 15N microcosmic experiment was conducted to compare the inhibitory effects of the biological nitrification inhibitor, methyl 3-(4-hydroxyphenyl)propionate (MHPP) at rates of 500 and 1000 mg kg−1 .
- Results: MHPP inhibited 18.3–55.5% of the gross nitrification rate in the acidic soil and 14.1–20.2% in the calcareous soil .
3. Preparation of G Protein-Coupled Receptor 40 Agonists
- Application Summary: Methyl 3-(4-hydroxyphenyl)propionate can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
4. Inhibition of Nitrification in Sorghum Bicolor Root Exudates
- Application Summary: Methyl 3-(4-hydroxyphenyl)propionate was identified as one of the nitrification inhibiting compounds in the root exudates of Sorghum bicolor .
5. UV Absorber in Various Substrates
- Application Summary: Methyl 3-(2-hydroxyphenyl)propionate is used as a UV absorber in various substrates .
- Methods of Application: The compound is incorporated into various substrates, including polyurethanes, liquid color concentrates, elastomers, styrene homo- and copolymers, PMMA, vinyl polymers (PVB, PVC), engineering plastics such as polycarbonate, polyesters, and polyolefins .
6. Enzymatic Coupling of Saccharides to Protein
- Application Summary: Methyl 3-(2-hydroxyphenyl)propionate may be used in the enzymatic coupling of saccharides to protein .
7. UV Absorber in Various Substrates
- Application Summary: Methyl 3-(2-hydroxyphenyl)propionate is used as a UV absorber in various substrates .
- Methods of Application: The compound is incorporated into various substrates, including polyurethanes, liquid color concentrates, elastomers, styrene homo- and copolymers, PMMA, vinyl polymers (PVB, PVC), engineering plastics such as polycarbonate, polyesters, and polyolefins .
8. Enzymatic Coupling of Saccharides to Protein
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYRISRGHSPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383223 | |
| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-hydroxyphenyl)propionate | |
CAS RN |
20349-89-7 | |
| Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


